molecular formula C15H22N2O3 B13794094 5-(2-Cyclohexylideneethyl)-5-ethyl-1-methylbarbituric acid CAS No. 66940-55-4

5-(2-Cyclohexylideneethyl)-5-ethyl-1-methylbarbituric acid

Cat. No.: B13794094
CAS No.: 66940-55-4
M. Wt: 278.35 g/mol
InChI Key: AOTSLURHBHKLMV-UHFFFAOYSA-N
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Description

5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique structure that includes a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: Another pyrimidinetrione derivative with different substituents.

    5-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione: Similar core structure but with a methyl group instead of an ethyl group.

Uniqueness

5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexylideneethyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.

Properties

CAS No.

66940-55-4

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

5-(2-cyclohexylideneethyl)-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H22N2O3/c1-3-15(10-9-11-7-5-4-6-8-11)12(18)16-14(20)17(2)13(15)19/h9H,3-8,10H2,1-2H3,(H,16,18,20)

InChI Key

AOTSLURHBHKLMV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)CC=C2CCCCC2

Origin of Product

United States

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